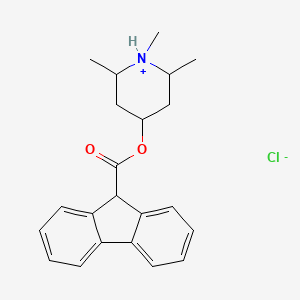
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves the reaction of 1,2,6-trimethylpiperidine with 9-fluorenecarboxylic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the piperidine derivative to form the ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow processes can significantly improve reaction rates and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted piperidine or fluorenyl derivatives.
Aplicaciones Científicas De Investigación
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2,4,6-trimethylpyridin-1-ium trifluoromethanesulfonate: A fluorinated derivative used as a fluorinating reagent.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: A piperidine derivative used in the synthesis of hindered amine light stabilizers.
Uniqueness
1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride is unique due to its specific combination of a piperidine ring and a fluorenecarboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Número CAS |
63957-04-0 |
|---|---|
Fórmula molecular |
C22H26ClNO2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
(1,2,6-trimethylpiperidin-1-ium-4-yl) 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C22H25NO2.ClH/c1-14-12-16(13-15(2)23(14)3)25-22(24)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,14-16,21H,12-13H2,1-3H3;1H |
Clave InChI |
LBFGUYIPERWUIL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC([NH+]1C)C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















